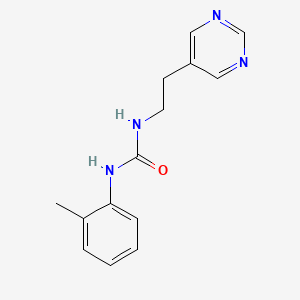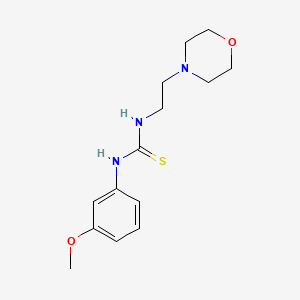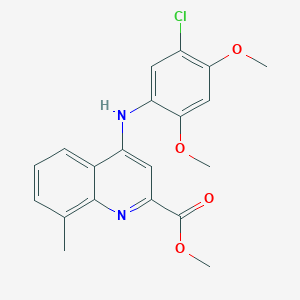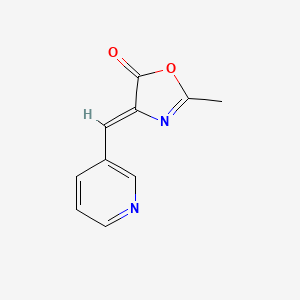
1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea, also known as PTEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTEU is a urea derivative that has shown promising results in various studies, making it a topic of interest for researchers in the field of biochemistry and pharmacology.
科学的研究の応用
Synthesis and Chemical Reactivity
Research on compounds similar to 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea focuses on their synthesis and evaluation for various applications. For example, the synthesis and antioxidant activity evaluation of certain pyrimidinone derivatives have been investigated, demonstrating the chemical versatility and potential utility of these compounds in developing antioxidant agents (George et al., 2010). Similarly, the design, synthesis, and evaluation of antiproliferative activity of specific pyrimidin-4-yl compounds highlight the role of these molecules in cancer research, showing promising anticancer activity against various human cancer cell lines (Huang et al., 2020).
Anticancer Applications
The discovery and optimization of N-aryl-N'-pyrimidin-4-yl ureas as selective inhibitors for the fibroblast growth factor receptor family of receptor tyrosine kinases have been reported, indicating the potential therapeutic use of these compounds as anticancer agents (Guagnano et al., 2011). This research underscores the importance of pyrimidin-5-yl derivatives in developing new treatments for cancers, especially those overexpressing specific growth factor receptors.
Herbicide Development
The crystal structure analysis and chemical reactivity of sulfonylurea herbicides provide insight into the agricultural applications of compounds structurally related to 1-(2-(Pyrimidin-5-yl)ethyl)-3-(o-tolyl)urea. For example, studies on azimsulfuron, a sulfonylurea herbicide, help understand the molecular architecture and interactions crucial for herbicidal activity (Jeon et al., 2015). Additionally, the degradation behavior of sulfosulfuron under various abiotic factors illustrates the environmental aspects of sulfonylurea herbicide use and management (Saha & Kulshrestha, 2002).
特性
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-13(11)18-14(19)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJIORDXNWROTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2641517.png)
![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2641518.png)

![1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime](/img/structure/B2641522.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)
![1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2641528.png)